

An In-depth Technical Guide to Rivularin Flavone (Skullcapflavone I)

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Compound of Interest

Compound Name: *Rivularin*

Cat. No.: B15602241

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Abstract

Rivularin flavone, also known as Skullcapflavone I, is a naturally occurring flavonoid with significant therapeutic potential. Isolated from sources such as *Scutellaria baicalensis* Georgi and the marine cyanobacterium *Rivularia* sp., this compound has demonstrated noteworthy anti-inflammatory, anticancer, and antimicrobial properties. Its mechanism of action primarily involves the modulation of key cellular signaling pathways, including the JAK/STAT and NF- κ B pathways. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and underlying mechanisms of **Rivularin** flavone, supported by experimental data and detailed protocols to facilitate further research and drug development.

Chemical Structure and Properties

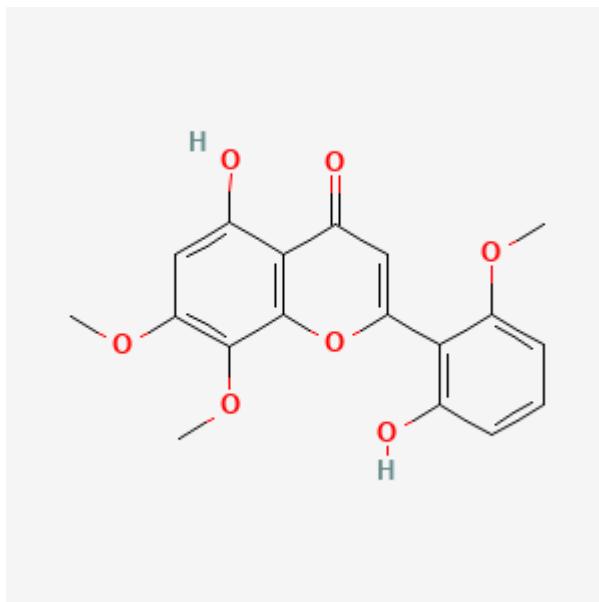
Rivularin flavone is a flavone, a class of flavonoids characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone. Its specific chemical identity is defined by the following properties:

- IUPAC Name: 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one[1]
- Synonyms: Skullcapflavone I
- CAS Number: 70028-59-0

- Molecular Formula: C₁₈H₁₆O₇[\[1\]](#)
- Molecular Weight: 344.32 g/mol

Table 1: Physicochemical Properties of **Rivularin** Flavone

Property	Value
Melting Point	250-253 °C
Appearance	Yellow powder
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and methanol.



Biological Activities and Quantitative Data

Rivularin flavone exhibits a range of biological activities that are of significant interest for therapeutic applications.

Anti-Inflammatory Activity

Flavonoids, in general, are known to possess anti-inflammatory properties. While specific IC₅₀ values for **Rivularin** flavone's anti-inflammatory activity are not readily available in the cited literature, the anti-inflammatory effects of flavones are often evaluated by their ability to inhibit

nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. For instance, the structurally related 3',4'-dihydroxyflavone and luteolin show potent inhibition of LPS-induced NO levels with IC_{50} values of $9.61 \pm 1.36 \mu\text{M}$ and $16.90 \pm 0.74 \mu\text{M}$, respectively, in RAW 264.7 cells.[2]

Anticancer Activity

The anticancer potential of **Rivularin** flavone is a key area of research. While specific IC_{50} values for **Rivularin** flavone are not provided in the search results, studies on other flavone derivatives demonstrate their cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity (IC_{50} in μM) of Select Flavone Derivatives Against Human Cancer Cell Lines

Flavone Derivative	HEL (Erythroleukemia)	PC3 (Prostate Cancer)
Compound 6e	~7.5	~9.0
Compound 6b	Not specified	Not specified
Compound 6k	Not specified	Not specified
Apigenin (Control)	>20	>20
Cisplatin (Control)	~8	~11

Data for compounds 6e, 6b, and 6k are presented to illustrate the potential potency of flavone derivatives.[3] Further research is needed to establish the specific IC_{50} values of **Rivularin** flavone against a comprehensive panel of cancer cell lines.

Antimicrobial Activity

Flavonoids have been shown to be effective against a wide range of microorganisms. The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC). Although specific MIC values for **Rivularin** flavone were not found, the data for other synthetic flavonoids highlight the potential of this class of compounds.

Table 3: Minimum Inhibitory Concentration (MIC in $\mu\text{g/mL}$) of a Synthetic Flavonoid (BrCl-flav) Against Various Bacterial Strains

Bacterial Strain	MIC (µg/mL)
S. aureus (MRSA) prxbio4	0.24
S. aureus (MRSA) prxbio5	0.24
E. faecalis prxbio8	31.3
Haemophilus spp. prxbio13	0.48
K. pneumoniae ATCC BAA-1705	125

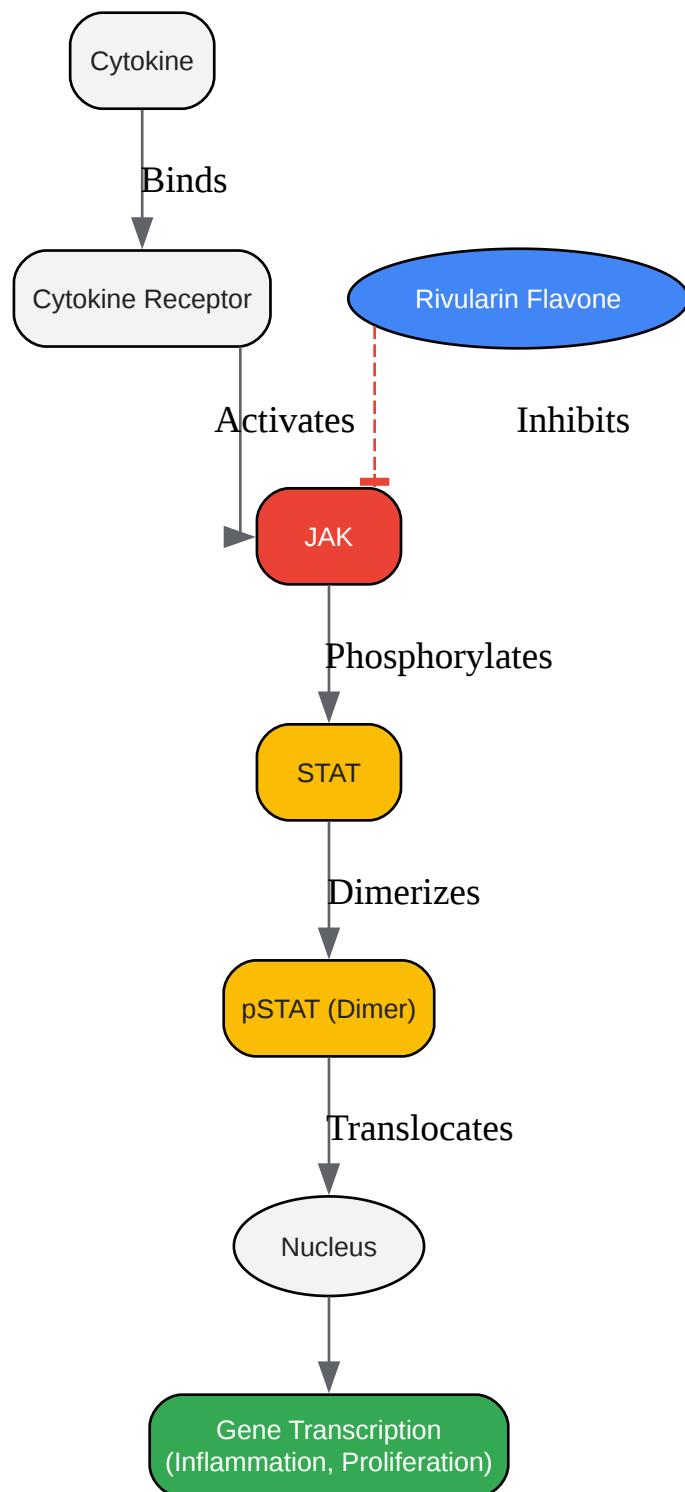
This data for BrCl-flav demonstrates the potent antibacterial activity that can be achieved with flavonoid structures.[\[4\]](#)

Signaling Pathways

Rivularin flavone exerts its biological effects by modulating key intracellular signaling pathways that are central to inflammation and cancer.

Inhibition of JAK/STAT Pathway

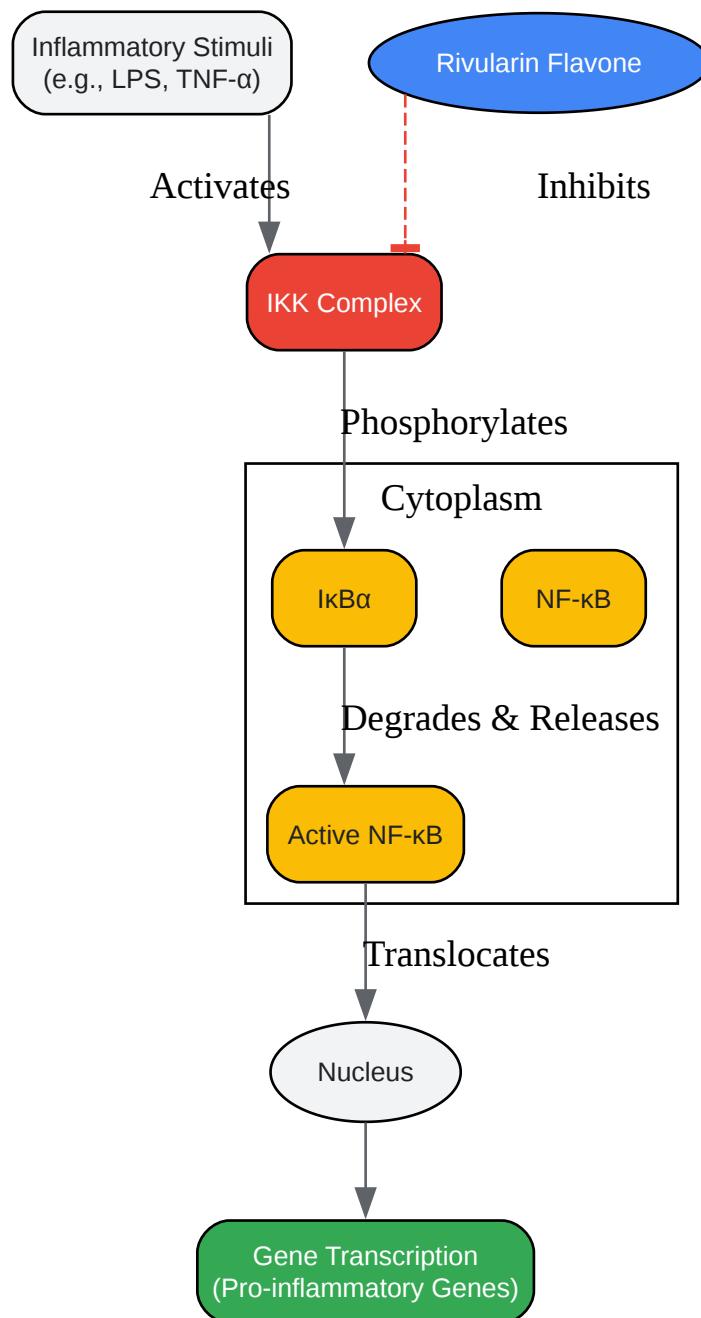
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is implicated in various cancers and inflammatory disorders. Skullcapflavone I has been reported to inhibit the JAK/STAT pathway, thereby interfering with downstream signaling events that promote pathological cellular responses.

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Caption: Inhibition of the JAK/STAT signaling pathway by **Rivularin** flavone.

Inhibition of NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of genes involved in inflammation, immunity, and cell survival. Skullcapflavone I has been shown to suppress the activation of the NF-κB pathway, which contributes to its anti-inflammatory properties.



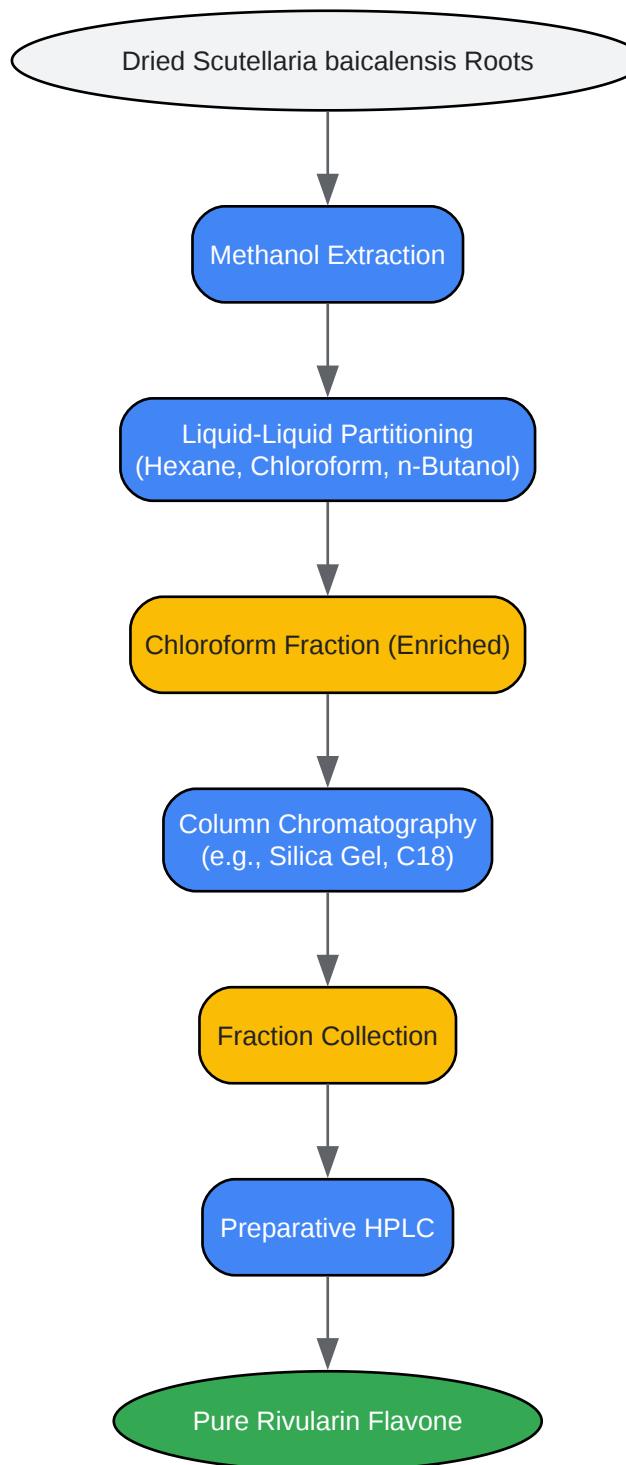
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Caption: Inhibition of the NF-κB signaling pathway by **Rivularin** flavone.

Experimental Protocols

Isolation and Purification of Rivularin Flavone

A general protocol for the isolation and purification of **Rivularin** flavone from *Scutellaria baicalensis* involves solvent extraction followed by chromatographic separation.



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Caption: General workflow for the isolation and purification of **Rivularin** flavone.

Detailed Steps:

- Extraction: Powdered, dried roots of *Scutellaria baicalensis* are extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
- Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and n-butanol, to separate compounds based on their polarity. The **Rivularin** flavone is typically enriched in the chloroform fraction.[5]
- Column Chromatography: The enriched chloroform fraction is subjected to column chromatography, for example, over silica gel or a C18 stationary phase, with a gradient elution system to further separate the components.
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing **Rivularin** flavone are pooled and subjected to preparative HPLC for final purification. A C18 column with a mobile phase of methanol/water or acetonitrile/water, often with a small amount of acid (e.g., formic acid), is commonly used.[5]

In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

- Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
- Treatment: Cells are pre-treated with various concentrations of **Rivularin** flavone for a specified time (e.g., 1 hour).
- Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for a further period (e.g., 24 hours).
- Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

- Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC_{50} value is determined.

In Vitro Anticancer Assay (MTT Assay)

- Cell Seeding: Cancer cells of the desired cell line are seeded in a 96-well plate and allowed to attach overnight.
- Compound Treatment: The cells are treated with a range of concentrations of **Rivularin** flavone and incubated for a specific duration (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC_{50} Calculation: The half-maximal inhibitory concentration (IC_{50}) is calculated from the dose-response curve.

Conclusion

Rivularin flavone (Skullcapflavone I) is a promising natural product with a well-defined chemical structure and significant potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Its ability to modulate the JAK/STAT and NF- κ B signaling pathways provides a strong mechanistic basis for its observed biological activities. Further research, including comprehensive in vitro and in vivo studies to establish detailed quantitative data and pharmacokinetic profiles, is warranted to fully elucidate its therapeutic utility. The experimental protocols outlined in this guide provide a foundation for researchers to advance the understanding and application of this important flavonoid.

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